

Spectroscopic Profile of Phenyl Vinyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: Phenyl vinyl sulfone

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This technical guide provides a comprehensive overview of the key spectroscopic data for **phenyl vinyl sulfone** ($C_8H_8O_2S$), a versatile reagent in organic synthesis. The information presented herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **phenyl vinyl sulfone**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.93 - 7.90	m	2H, ortho-Ar-H	
7.69 - 7.65	m	1H, para-Ar-H	
7.58 - 7.54	m	2H, meta-Ar-H	
6.70	dd	16.6, 9.8	1H, -SO ₂ -CH=CH ₂
6.40	d	16.6	1H, cis-SO ₂ -CH=CH ₂
5.99	d	9.8	1H, trans-SO ₂ -CH=CH ₂

Solvent: CDCl₃. The full spectrum can be viewed with a free account on SpectraBase.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
140.4	Ar-C (ipso)
138.2	-SO ₂ -CH=CH ₂
133.5	Ar-C (para)
129.3	Ar-C (meta)
128.9	-SO ₂ -CH=CH ₂
127.5	Ar-C (ortho)

Note: Specific data can be found on ChemicalBook and SpectraBase.[\[2\]](#)[\[3\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	C-H stretch (aromatic)	
1620	C=C stretch (vinyl)	
1320	Strong	S=O stretch (asymmetric)
1150	Strong	S=O stretch (symmetric)
970	=C-H bend (vinyl)	
Technique: Attenuated Total Reflectance (ATR) or as a film cast from chloroform. [4] [5]		

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
168	[M] ⁺ (Molecular Ion)	
141	[M - C ₂ H ₃] ⁺	
91	[C ₆ H ₅ S] ⁺	
77	[C ₆ H ₅] ⁺	
Note: Fragmentation patterns can be viewed on databases such as SpectraBase. [6]		

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **phenyl vinyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **phenyl vinyl sulfone** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

[7]

- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. [7] A standard pulse sequence is used with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.
- ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] A relaxation delay of at least five times the T1 of the slowest relaxing signal is crucial for quantitative analysis.[9]
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of solid **phenyl vinyl sulfone** directly onto the diamond crystal of the ATR accessory.[10] Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (Thin Film): Dissolve a small amount of **phenyl vinyl sulfone** in a volatile solvent such as chloroform.[5] Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.
- Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. [11] Collect a background spectrum of the empty ATR crystal or salt plate before running the sample.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

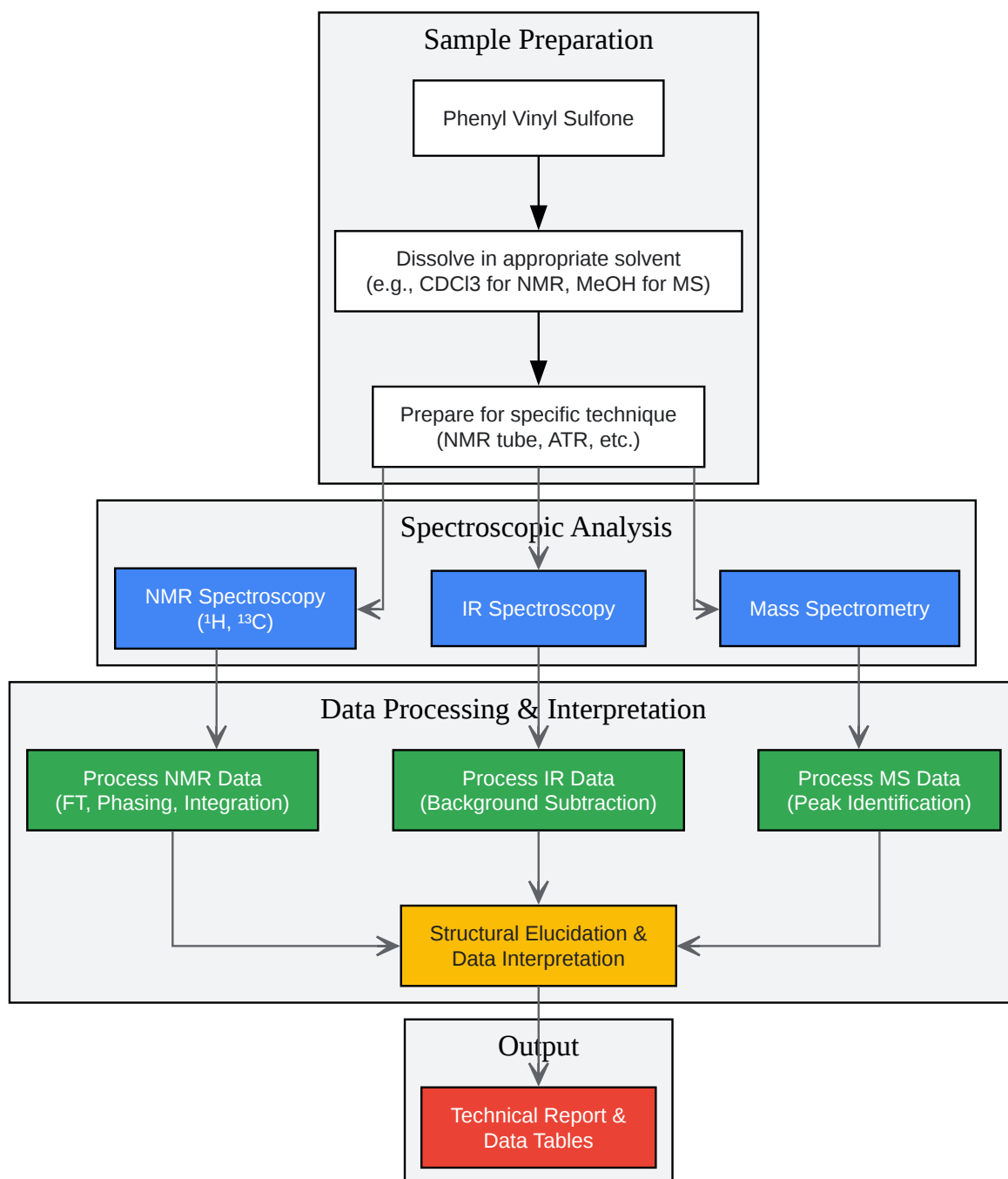
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **phenyl vinyl sulfone** (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[12]

- Ionization: Introduce the sample into the mass spectrometer. Electron impact (EI) is a common ionization method for this type of molecule.[\[13\]](#)
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[\[14\]](#)
- Detection: A detector records the abundance of each ion, generating a mass spectrum. The data provides the molecular weight and information about the fragmentation pattern of the molecule.[\[13\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenyl vinyl sulfone**.



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Caption: General workflow for spectroscopic analysis.

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